

Ibuzatrelvir (PF-07817883): A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibuzatrelvir (PF-07817883) is a second-generation, orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro) developed by Pfizer.[1] It represents a significant advancement over its predecessor, nirmatrelvir (a component of Paxlovid), by exhibiting improved metabolic stability, thus eliminating the need for co-administration with a pharmacokinetic booster like ritonavir.[2] This attribute is anticipated to reduce the potential for drug-drug interactions.[3] **Ibuzatrelvir** has demonstrated potent antiviral activity against a range of human coronaviruses in preclinical studies and has shown promising viral load reduction in a Phase 2b clinical trial in adults with COVID-19.[2][4] Currently, it is advancing into Phase 3 clinical trials.[5] This guide provides a comprehensive overview of the discovery and development history of **Ibuzatrelvir**, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols used in its evaluation.

Introduction: The Rationale for a Second-Generation Mpro Inhibitor

The development of nirmatrelvir, the active component of Paxlovid, was a landmark achievement in the fight against the COVID-19 pandemic, validating the SARS-CoV-2 main protease (Mpro) as a key therapeutic target.[3] Mpro is a cysteine protease essential for cleaving viral polyproteins into functional proteins required for viral replication.[6] However,







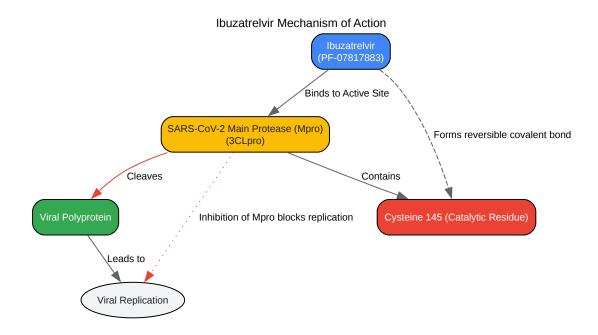
nirmatrelvir's metabolic instability necessitates its co-administration with ritonavir, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[6] This boosting strategy, while effective, can lead to significant drug-drug interactions, limiting its use in patients on certain concomitant medications.

This limitation spurred the development of a second-generation Mpro inhibitor with enhanced metabolic stability and oral bioavailability, capable of achieving therapeutic concentrations as a standalone agent.[1] The goal was to create a more broadly applicable antiviral with a more favorable safety and drug-drug interaction profile. This effort led to the discovery of **Ibuzatrelvir** (PF-07817883).

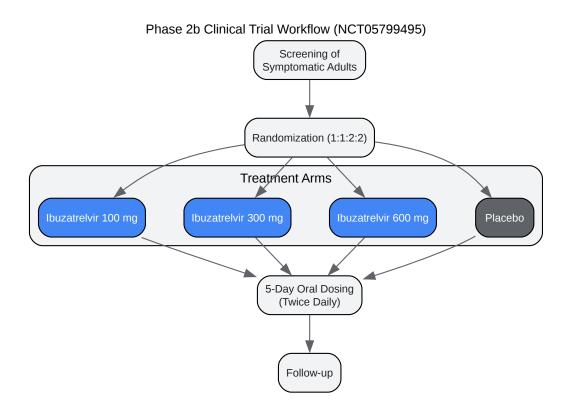
Mechanism of Action

Ibuzatrelvir is a peptidomimetic inhibitor that functions as a reversible covalent inhibitor of the SARS-CoV-2 Mpro.[1] Its mechanism involves the nitrile warhead of the molecule forming a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[6] This binding blocks the protease's ability to process viral polyproteins, thereby halting the viral replication cycle.

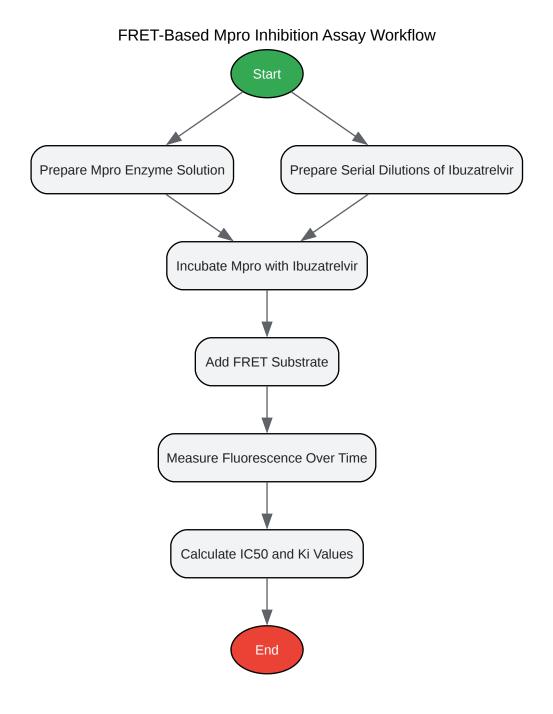












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- To cite this document: BenchChem. [Ibuzatrelvir (PF-07817883): A Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12373962#ibuzatrelvir-pf-07817883-discovery-and-development-history]

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